molecular formula C19H18N2O5 B508357 4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid CAS No. 833437-63-1

4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid

Cat. No.: B508357
CAS No.: 833437-63-1
M. Wt: 354.4g/mol
InChI Key: MVXYUANNEVYMMW-UHFFFAOYSA-N
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Description

4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid is a complex organic compound with a molecular formula of C19H18N2O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid typically involves multi-step organic reactions. One common method includes the N-arylation of 2,2-dihydroxy-1-(4-methoxyphenyl) ethanone with p-TsOH, followed by further reactions to introduce the pyrrolidine and benzoic acid groups .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid is unique due to its combination of a pyrrolidine ring, methoxyphenyl group, and benzoic acid moiety. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid (CAS No. 833437-63-1) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H18N2O5
  • Molecular Weight : 354.36 g/mol
  • IUPAC Name : 4-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoic acid

The compound features a pyrrolidine ring, a methoxyphenyl group, and a benzoic acid moiety, which contribute to its unique chemical and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It is believed to bind to certain enzymes or receptors, leading to various biological effects such as:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains.
  • Anticancer Properties : It may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various pathogens, suggesting their potential use in treating infections .

Anticancer Activity

Several studies have investigated the anticancer effects of benzoic acid derivatives. For instance, compounds similar to this compound have been shown to possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall below 10 µM, indicating potent activity .

Research Findings and Case Studies

StudyFindings
Biological Evaluation of Benzoic Acid Derivatives Demonstrated activation of proteolytic systems in fibroblasts, enhancing protein degradation pathways .
Antiproliferative Activity Compounds exhibited significant growth inhibition in MCF-7 and A549 cell lines with IC50 values < 10 µM .
Mechanistic Studies Suggested that the compound may induce apoptosis in cancer cells through caspase activation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

CompoundStructure SimilarityBiological Activity
4-(4-Methoxyphenoxy)benzoic acidSimilar but lacks pyrrolidine ringModerate antimicrobial activity
3-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acidSlight differences in functional groupsSimilar anticancer properties

Properties

IUPAC Name

4-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c1-26-16-8-6-15(7-9-16)21-11-13(10-17(21)22)18(23)20-14-4-2-12(3-5-14)19(24)25/h2-9,13H,10-11H2,1H3,(H,20,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXYUANNEVYMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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